Cas no 72924-70-0 (Benzenamine, N,N-diethyl-4-(2-naphtho[1,2-d]thiazol-2-ylethenyl)-)
![Benzenamine, N,N-diethyl-4-(2-naphtho[1,2-d]thiazol-2-ylethenyl)- structure](https://www.kuujia.com/scimg/cas/72924-70-0x500.png)
72924-70-0 structure
Product name:Benzenamine, N,N-diethyl-4-(2-naphtho[1,2-d]thiazol-2-ylethenyl)-
Benzenamine, N,N-diethyl-4-(2-naphtho[1,2-d]thiazol-2-ylethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-benzo[e][1,3]benzothiazol-2-ylethenyl)-N,N-diethylaniline
- Benzenamine, N,N-diethyl-4-(2-naphtho[1,2-d]thiazol-2-ylethenyl)-
- DTXSID00825174
- N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
- SCHEMBL13994369
- 72924-70-0
-
- Inchi: InChI=1S/C23H22N2S/c1-3-25(4-2)19-13-9-17(10-14-19)11-16-22-24-23-20-8-6-5-7-18(20)12-15-21(23)26-22/h5-16H,3-4H2,1-2H3
- InChI Key: LTKBMTSSMGPMGR-UHFFFAOYSA-N
- SMILES: CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43
Computed Properties
- Exact Mass: 358.15056
- Monoisotopic Mass: 358.15036988g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 467
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 6.8
- Topological Polar Surface Area: 44.4Ų
Experimental Properties
- PSA: 16.13
Benzenamine, N,N-diethyl-4-(2-naphtho[1,2-d]thiazol-2-ylethenyl)- Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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